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Compound of Interest

Compound Name: 1-Chloro-2-fluoroethane

Cat. No.: B1294213 Get Quote

An In-depth Examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) Data of a Key Halogenated Hydrocarbon

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-2-fluoroethane (C₂H₄ClF), a halogenated hydrocarbon of interest to researchers,

scientists, and professionals in drug development. This document presents a detailed analysis

of its ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, complete with experimental

protocols and visual representations to facilitate a deeper understanding of its molecular

structure and properties.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1-Chloro-2-fluoroethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Chloro-2-fluoroethane[1]

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.627 Triplet of Doublets (td) -CH₂F

3.726 Triplet of Doublets (td) -CH₂Cl
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Solvent: CDCl₃, Frequency: 400 MHz[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Chloro-2-fluoroethane

Chemical Shift (δ) ppm Assignment

Data not available in search results -CH₂F

Data not available in search results -CH₂Cl

Solvent: CDCl₃[2][3]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for 1-Chloro-2-fluoroethane

Wavenumber (cm⁻¹) Intensity Assignment

Specific peak list not available

in search results. A liquid film

IR spectrum is available.[2][4]

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data for 1-Chloro-2-fluoroethane[5]

m/z Relative Intensity Proposed Fragment

82 [C₂H₄³⁵Cl F]⁺ (Molecular Ion)

49 [CH₂³⁵Cl]⁺

46 [CH₂F]⁺

A more detailed fragmentation

pattern is not available in the

search results.
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Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-Chloro-2-fluoroethane to

determine its chemical structure.

Methodology:

Sample Preparation: A sample of 1-Chloro-2-fluoroethane (typically 5-25 mg for ¹H NMR,

20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform

(CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0

ppm). The solution is transferred to a 5 mm NMR tube.

Instrumentation: A 400 MHz NMR spectrometer is used for analysis.[2]

¹H NMR Acquisition:

The spectrometer is tuned to the proton frequency.

A standard one-pulse sequence is used to acquire the spectrum.

Parameters such as spectral width, acquisition time, and relaxation delay are optimized to

ensure good signal-to-noise and resolution.

Typically, 16-64 scans are acquired.

¹³C NMR Acquisition:

The spectrometer is tuned to the carbon frequency.

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance

sensitivity.
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A larger number of scans (typically 1024 or more) is required due to the low natural

abundance of ¹³C.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed to

obtain the frequency-domain spectra. The spectra are then phased, baseline corrected, and

referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 1-Chloro-2-fluoroethane by measuring

the absorption of infrared radiation.

Methodology:

Sample Preparation: As 1-Chloro-2-fluoroethane is a liquid, a neat (undiluted) sample is

prepared as a thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or

KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty salt plates is recorded to subtract atmospheric and

instrumental interferences.

The sample (as a liquid film between the plates) is placed in the sample holder.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 1-Chloro-2-
fluoroethane to confirm its molecular formula and aid in structural elucidation.

Methodology:
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Sample Introduction: 1-Chloro-2-fluoroethane, being a volatile liquid, is introduced into the

mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with a high-energy electron beam (typically 70 eV), causing

ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier or other suitable detector records the abundance of each

ion.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

intensity versus m/z.

Visualization of Spectroscopic Principles
The following diagrams illustrate the logical relationships in the spectroscopic analysis of 1-
Chloro-2-fluoroethane.
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Spectroscopic Analysis Workflow for 1-Chloro-2-fluoroethane

Sample Preparation

Spectroscopic Techniques

Data Output

Structural Elucidation

1-Chloro-2-fluoroethane
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(¹H and ¹³C) IR Spectroscopy Mass Spectrometry
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A flowchart of the spectroscopic analysis workflow.

¹H NMR Signaling Pathway for 1-Chloro-2-fluoroethane
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¹H NMR spin-spin coupling relationships.

Mass Spectrometry Fragmentation of 1-Chloro-2-fluoroethane
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C-C Cleavage
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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